1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate
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Description
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a useful research compound. Its molecular formula is C27H40F3O3P2RhS- and its molecular weight is 666.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
This compound is a type of organometallic complex, which are often used as catalysts in various chemical reactions . The specific targets would depend on the reaction it is used in.
Mode of Action
The mode of action of this compound is likely related to its role as a catalyst in chemical reactions . As a rhodium complex, it may facilitate reactions by providing a suitable environment for the reaction to occur, lowering the activation energy, or stabilizing transition states . The exact mechanism would depend on the specific reaction it is used in.
Biochemical Pathways
The biochemical pathways affected by this compound would be dependent on the specific reaction it is used in . As a catalyst, it could potentially be involved in a wide range of reactions and pathways.
Pharmacokinetics
As an organometallic compound, its bioavailability and pharmacokinetics would likely be quite different from typical organic compounds and would depend on factors such as its stability, solubility, and reactivity .
Result of Action
The molecular and cellular effects of this compound’s action would be dependent on the specific reaction it is used in . As a catalyst, it could potentially influence a wide range of molecular and cellular processes by facilitating specific chemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect its ability to act as a catalyst in chemical reactions .
Biological Activity
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate, commonly referred to as Rh-DUPHOS, is a rhodium-based complex notable for its applications in catalysis and potential biological activities. This article explores the biological activity of Rh-DUPHOS, focusing on its mechanisms of action, cytotoxicity against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
Rh-DUPHOS features a chiral rhodium center coordinated with a bisphosphine ligand and cyclooctadiene. The trifluoromethanesulfonate anion enhances its solubility and stability in biological environments. The compound's structure is pivotal in determining its reactivity and interaction with biological molecules.
Mechanisms of Biological Activity
Research indicates that Rh-DUPHOS exhibits selective toxicity towards specific cancer cell lines. The underlying mechanisms include:
- DNA Binding : Rh-DUPHOS has been shown to interact with DNA, particularly mismatched sites, which may lead to cytotoxic effects in MMR-deficient cells. This interaction is facilitated by the lipophilic nature of the complex, allowing it to penetrate cellular membranes effectively .
- Cellular Uptake : Studies suggest that Rh-DUPHOS enters cells via passive diffusion rather than active transport mechanisms. This property is crucial for its selective cytotoxicity, as it minimizes off-target effects associated with mitochondrial accumulation .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, contributing to apoptosis in cancerous tissues while sparing normal cells .
Cytotoxicity Studies
Numerous studies have evaluated the cytotoxic effects of Rh-DUPHOS across different cancer cell lines:
- MMR-Deficient vs. MMR-Proficient Cells : In assays comparing MMR-deficient (e.g., HCT116O) and MMR-proficient (e.g., HCT116N) cell lines, Rh-DUPHOS displayed significantly higher cytotoxicity towards MMR-deficient cells at nanomolar concentrations. This selectivity underscores the potential for targeted cancer therapies .
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for Rh-DUPHOS against various cancer cell lines have been reported in the range of 1-10 µM, indicating potent activity against certain tumor types while exhibiting lower toxicity towards normal cells .
Case Studies
- Colon Cancer Models : In a study involving colon cancer cell lines (Colo205 and Colo320), Rh-DUPHOS demonstrated effective growth inhibition. The compound's activity was enhanced under acidic conditions, mimicking the tumor microenvironment .
- Bacterial Strains : Beyond its anticancer properties, Rh-DUPHOS has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains such as MRSA. This dual functionality highlights its potential as a versatile therapeutic agent .
Data Tables
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
HCT116O (MMR-deficient) | 1-3 | High |
HCT116N (MMR-proficient) | 10-20 | Low |
Colo205 | 5 | Moderate |
Colo320 | 4 | Moderate |
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28P2.C8H12.CHF3O3S.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;;/t13-,14-,15-,16-;;;/m1.../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNBCEIZBZROGX-MYDVBLLJSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1P([C@@H](CC1)C)C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40F3O3P2RhS- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450298 |
Source
|
Record name | 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187682-63-9 |
Source
|
Record name | 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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